N-[4-[(3-morpholin-4-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Overview
Description
N-[4-[(3-morpholin-4-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide is a complex organic compound with the molecular formula C20H22N4O3 It is known for its unique structure, which includes a morpholine ring, a quinoxaline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-morpholin-4-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the quinoxaline intermediate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Acetylation: The final step involves acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-morpholin-4-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Reduced quinoxaline derivatives.
Substitution Products: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(3-morpholin-4-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(3-morpholin-4-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group plays a crucial role in this inhibition by mimicking the natural substrate of the enzyme. Additionally, the quinoxaline moiety can interact with nucleic acids, potentially leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-morpholin-4-ylquinoxalin-2-yl)benzenesulfonamide
- N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-[4-[(3-morpholin-4-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of a morpholine ring, a quinoxaline moiety, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to inhibit specific enzymes and interact with nucleic acids highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[4-[(3-morpholin-4-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-14(26)21-15-6-8-16(9-7-15)30(27,28)24-19-20(25-10-12-29-13-11-25)23-18-5-3-2-4-17(18)22-19/h2-9H,10-13H2,1H3,(H,21,26)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXNTECVDYCWKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85269717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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